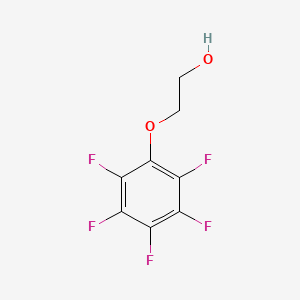

2-(Pentafluorophenoxy)ethanol

Description

Historical Context and Significance in Fluorine Chemistry

The study of organofluorine compounds gained significant momentum in the mid-20th century, driven by the unique properties imparted by fluorine atoms, such as high thermal stability and chemical resistance. mdpi.com The synthesis of 2-(Pentafluorophenoxy)ethanol was described in a technical paper presented to the Division of Fluorine Chemistry at the 148th ACS Meeting in 1964. nist.gov One of the early reported syntheses involved the reaction of potassium pentafluorophenoxide with 2-bromoethanol (B42945) in a tetrahydrofuran (B95107) medium. nist.gov An alternative method was also developed, preparing the compound from hexafluorobenzene (B1203771) and ethylene (B1197577) glycol in the presence of sodium hydroxide (B78521). nist.gov

The significance of this compound in fluorine chemistry lies in its role as a precursor to a variety of other fluorinated molecules. nist.gov Research has explored its conversion into derivatives where the hydroxyl group is replaced by other functionalities, such as acetoxy and trifluoroacetoxy groups. nist.govnist.gov Studies on the pyrolysis of this compound and its derivatives have provided insights into the stability and reaction mechanisms of these highly fluorinated ethers. For instance, pyrolysis of the parent alcohol over alumina (B75360) resulted in the formation of pentafluorophenol (B44920) and acetaldehyde (B116499), with no dehydration to the corresponding vinyl ether observed. nist.gov The electron-withdrawing nature of the pentafluorophenyl group significantly influences the reactivity of the adjacent ether linkage and the terminal hydroxyl group, making it a subject of interest for understanding structure-reactivity relationships in organofluorine chemistry. nist.gov

Interdisciplinary Relevance in Advanced Materials and Medicinal Chemistry

The unique properties of this compound make it a valuable component in interdisciplinary scientific fields, most notably in the development of advanced materials and in medicinal chemistry.

In the realm of advanced materials , this compound serves as a crucial building block for creating specialty polymers and high-performance materials. chemimpex.commyskinrecipes.comevitachem.com The incorporation of the pentafluorophenoxy moiety into polymer structures can enhance properties such as thermal stability and chemical resistance. chemimpex.com Fluorinated polymers are sought after for applications that demand high performance, including specialized coatings. chemimpex.comontosight.ai Research into poly(perfluorophenylene ethers), for example, highlights the utility of such fluorinated aromatic ethers in creating thermally stable polymeric materials. nist.gov The ability to synthesize polymers with tailored properties makes this compound and related compounds valuable for materials scientists. evitachem.comgoogle.com

Properties

IUPAC Name |

2-(2,3,4,5,6-pentafluorophenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O2/c9-3-4(10)6(12)8(15-2-1-14)7(13)5(3)11/h14H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVVUYMVRISVGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC1=C(C(=C(C(=C1F)F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345290 | |

| Record name | 2-(Pentafluorophenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2192-55-4 | |

| Record name | 2-(Pentafluorophenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Pentafluorophenoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes

The formation of 2-(pentafluorophenoxy)ethanol relies on the creation of an ether bond between a pentafluorophenyl group and an ethanol (B145695) backbone. This is typically accomplished via two main synthetic paradigms: the alkylation of a pentafluorophenol (B44920) derivative or the nucleophilic substitution on a hexafluorobenzene (B1203771) ring.

Phenol-Based Alkylation Approaches

Phenol-based alkylation approaches are a cornerstone of ether synthesis, famously exemplified by the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In the context of this compound synthesis, this translates to the use of a pentafluorophenol derivative as the nucleophile precursor.

A direct approach involves the reaction of pentafluorophenol with a halogenated ethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol (B42945). The reaction is typically carried out in the presence of a base, which deprotonates the acidic phenolic hydroxyl group of pentafluorophenol to generate the more nucleophilic pentafluorophenoxide anion. This anion then displaces the halide from the halogenated ethanol in a bimolecular nucleophilic substitution (SN2) reaction.

The choice of base and solvent is critical for the success of this reaction. Common bases include alkali metal hydroxides (e.g., sodium hydroxide (B78521), potassium hydroxide) or carbonates (e.g., potassium carbonate). The solvent is often a polar aprotic solvent, such as tetrahydrofuran (B95107) (THF), which can solvate the cation without deactivating the nucleophile. nist.gov

A known synthesis of this compound utilizes 2-bromoethanol and potassium pentafluorophenoxide in tetrahydrofuran as the reaction medium. nist.gov

Table 1: Illustrative Reaction Conditions for Phenol-Based Alkylation

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Temperature |

| Pentafluorophenol | 2-Bromoethanol | Potassium Carbonate | Tetrahydrofuran | Reflux |

| Pentafluorophenol | 2-Chloroethanol | Sodium Hydroxide | Dimethylformamide | 80-100 °C |

Note: The conditions presented are illustrative and may vary based on specific laboratory procedures and desired outcomes.

To streamline the process and potentially improve yields, pre-formed pentafluorophenoxide salts can be used. These salts, such as potassium pentafluorophenoxide or sodium pentafluorophenoxide, are typically prepared by reacting pentafluorophenol with a strong base like potassium hydride or sodium hydride. The isolated salt is then reacted with the halogenated ethanol. This approach avoids the in-situ formation of the phenoxide and can offer better control over the reaction stoichiometry.

Alternatively, the reaction can be conducted with ethylene (B1197577) oxide instead of a halogenated ethanol. In this case, the pentafluorophenoxide anion acts as a nucleophile, attacking one of the electrophilic carbon atoms of the ethylene oxide ring, leading to ring-opening and the formation of the 2-(pentafluorophenoxy)ethoxide, which is subsequently protonated to yield the final product.

Perfluorobenzene-Based Alkylation Approaches

An alternative strategy for the synthesis of this compound involves utilizing hexafluorobenzene as the starting material. This approach is predicated on the high susceptibility of the electron-deficient perfluorinated aromatic ring to nucleophilic aromatic substitution (SNAr).

In this method, hexafluorobenzene is reacted directly with ethylene glycol. The reaction is facilitated by the presence of a base, such as sodium hydroxide, which deprotonates one of the hydroxyl groups of ethylene glycol to form the glycolate (B3277807) anion. nist.gov This anion then acts as the nucleophile, attacking the hexafluorobenzene ring and displacing one of the fluoride (B91410) ions. Given that ethylene glycol has two hydroxyl groups, careful control of the reaction conditions is necessary to favor monosubstitution and minimize the formation of disubstituted byproducts.

A documented synthesis of this compound involves the reaction of hexafluorobenzene with ethylene glycol in the presence of sodium hydroxide. nist.gov

Table 2: Illustrative Reaction Conditions for Perfluorobenzene-Based Alkylation

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Temperature |

| Hexafluorobenzene | Ethylene Glycol | Sodium Hydroxide | Dioxane | 100-120 °C |

| Hexafluorobenzene | Ethylene Glycol | Potassium Hydroxide | Pyridine (B92270) | Reflux |

Note: The conditions presented are illustrative and may vary based on specific laboratory procedures and desired outcomes.

Challenges and Optimization in Synthesis

While the synthetic routes to this compound are well-established, several challenges can impact the efficiency and purity of the final product.

In the phenol-based Williamson ether synthesis, a common side reaction is the elimination of the alkyl halide, particularly if the reaction conditions are too harsh or if the halogenated ethanol is sterically hindered, although the latter is not a concern with ethanol derivatives. chemistrytalk.org Another potential issue is the C-alkylation of the phenoxide, where the alkyl group attaches to a carbon atom of the aromatic ring instead of the oxygen atom, though this is generally less favored. huji.ac.il Optimization of this route often involves the careful selection of the base and solvent to maximize the yield of the desired O-alkylation product. Aprotic polar solvents are generally preferred as they enhance the nucleophilicity of the alkoxide. huji.ac.il

For the perfluorobenzene-based approach, the primary challenge lies in controlling the degree of substitution. The highly activated nature of the hexafluorobenzene ring can lead to the formation of di- and poly-substituted products. To favor monosubstitution, a stoichiometric excess of hexafluorobenzene is often employed, and the reaction is carefully monitored. The reaction of hexafluorobenzene with strong nucleophiles can also be vigorous and may require careful temperature control to prevent runaway reactions. wikipedia.org

Purification of this compound from the reaction mixture typically involves standard laboratory techniques such as distillation, extraction, and chromatography to remove unreacted starting materials, byproducts, and inorganic salts.

Impurity Removal and Separation Techniques

Post-synthesis, the crude product contains a mixture of the desired this compound, unreacted starting materials, the catalyst or base, and potential side products. The removal of these impurities is crucial for obtaining a high-purity final product. Common organic impurities can arise from side reactions or be present in the starting materials. gcms.czgoogle.com A multi-step purification protocol is typically employed.

Common Separation Techniques:

Washing/Extraction: The reaction mixture is often first washed with aqueous solutions to remove inorganic salts and water-soluble impurities. For instance, washing with a dilute acid can neutralize any remaining base, while a brine wash helps to break up emulsions. guidechem.com

Distillation: Given that this compound is a liquid, vacuum distillation is a common method for separating it from less volatile or non-volatile impurities. guidechem.com

Chromatography: For achieving very high purity, column chromatography may be utilized to separate the product from structurally similar impurities.

The table below outlines potential impurities and the techniques used for their removal.

| Impurity Type | Examples | Separation Technique |

| Unreacted Starting Materials | Pentafluorophenol, 2-Bromoethanol | Distillation, Column Chromatography |

| Inorganic Salts | Potassium Bromide, Sodium Bromide | Aqueous Washing/Extraction |

| By-products | Bis(pentafluorophenyl) ether | Column Chromatography, Distillation |

| Residual Solvents | Tetrahydrofuran, Dimethylformamide | Evaporation, Distillation under reduced pressure |

Handling Considerations for Reactants

The primary reactants in the synthesis of this compound, namely pentafluorophenol and 2-bromoethanol, require careful handling due to their inherent hazards.

Pentafluorophenol: This compound is a toxic and corrosive solid that can cause severe skin burns and eye damage. wikipedia.org It is also harmful if inhaled or swallowed. wikipedia.orgsigmaaldrich.com Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. sigmaaldrich.comtcichemicals.com Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. sigmaaldrich.com

2-Bromoethanol: This is a toxic and hygroscopic liquid. guidechem.com Vapors can irritate the eyes and mucous membranes. nih.gov Skin contact may lead to severe dermatitis. nih.gov It should be stored in a cool, dry, and well-ventilated area, away from oxidizing agents and acids. guidechem.com When handling this chemical, appropriate PPE is essential, and all sources of ignition should be removed as it is flammable. nih.gov

| Reactant | Key Hazards | Recommended Handling Precautions |

| Pentafluorophenol | Toxic, Corrosive, Causes severe burns | Use in a fume hood, Wear gloves, eye protection, and protective clothing. sigmaaldrich.comtcichemicals.com |

| 2-Bromoethanol | Toxic, Irritant, Flammable, Hygroscopic | Use in a fume hood, Avoid contact with skin and eyes, Keep away from ignition sources, Store in a dry environment. guidechem.comnih.gov |

Mechanistic Aspects of Synthetic Reactions

The formation of this compound is governed by fundamental principles of organic reaction mechanisms, specifically nucleophilic aromatic substitution and etherification pathways.

Nucleophilic Aromatic Substitution Mechanisms

The synthesis of this compound from a precursor like hexafluorobenzene and the ethoxide of ethylene glycol proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org Aromatic rings are typically electron-rich and undergo electrophilic substitution; however, the presence of strongly electron-withdrawing substituents, such as the five fluorine atoms on the phenyl ring, makes the ring electron-deficient and thus susceptible to attack by nucleophiles. chemistrysteps.commasterorganicchemistry.comlibretexts.org

The SNAr reaction is a two-step process:

Addition of the Nucleophile: The nucleophile (in this case, the 2-hydroxyethoxide anion) attacks the carbon atom bearing a leaving group (a fluoride ion), breaking the aromaticity of the ring. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The negative charge of this intermediate is delocalized across the ring and is further stabilized by the electron-withdrawing fluoro groups. libretexts.orgyoutube.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (fluoride ion). chemistrysteps.com In SNAr reactions involving halogens on an aromatic ring, fluoride is often the best leaving group because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and thus more susceptible to the initial nucleophilic attack, which is typically the rate-determining step. youtube.com

Etherification Reaction Pathways

The formation of the ether linkage in this compound is a specific example of an etherification reaction. When starting from pentafluorophenol and an ethylene-based electrophile (like 2-bromoethanol), the reaction can be classified as a variation of the Williamson ether synthesis.

The general pathway involves:

Deprotonation: A base is used to deprotonate the acidic hydroxyl group of pentafluorophenol (pKa of 5.5), forming the highly nucleophilic pentafluorophenoxide anion. wikipedia.org

Nucleophilic Attack: The pentafluorophenoxide anion then acts as the nucleophile, attacking the electrophilic carbon of 2-bromoethanol and displacing the bromide leaving group in an SN2 reaction.

Chemical Reactivity and Derivatization Studies

Pyrolytic Behavior

The thermal decomposition of 2-(pentafluorophenoxy)ethanol is significantly influenced by the presence of the pentafluorophenyl group and the ethoxy bridge.

Thermal Decomposition Products and Pathways

Research into the pyrolytic behavior of pentafluorophenyl alkyl ethers, particularly those containing β-hydrogen atoms like this compound, indicates a primary decomposition pathway. Upon heating, these ethers tend to eliminate pentafluorophenol (B44920). nasa.gov This reaction likely proceeds through a cyclic transition state, a common mechanism for the pyrolysis of ethers with a β-hydrogen, leading to the formation of an alkene and an alcohol. In the case of this compound, the elimination would yield pentafluorophenol and ethylene (B1197577).

While direct and exhaustive studies on the complete range of thermal decomposition products for this compound are not extensively documented in publicly available literature, analysis of related polyfluoroaromatic ethers suggests that at higher temperatures, further fragmentation of the pentafluorophenyl ring could occur. The thermal decomposition of related poly(perfluorophenylene ethers) shows stability up to around 400°C, beyond which cleavage of the phenyl-to-oxygen links occurs. acs.org

Table 1: Anticipated Major Pyrolytic Decomposition Products of this compound

| Product Name | Chemical Formula |

|---|---|

| Pentafluorophenol | C₆HF₅O |

Note: This table is based on established pyrolytic pathways for analogous compounds.

Influence of Catalysts on Pyrolysis

The influence of catalysts on the pyrolysis of this compound is not well-documented in dedicated studies. However, general principles of catalytic pyrolysis can be applied to infer potential outcomes. Acidic catalysts, such as zeolites or metal oxides, are known to facilitate cracking and deoxygenation reactions. mdpi.comresearchgate.net In the context of this compound, an acidic catalyst could lower the temperature required for the elimination of pentafluorophenol or promote alternative decomposition pathways, potentially leading to a different distribution of smaller hydrocarbon and fluorocarbon products.

Basic catalysts, on the other hand, might favor different reaction pathways, possibly involving deprotonation of the hydroxyl group and subsequent intramolecular reactions, though specific research on this is scarce.

Acid-Catalyzed Reactions

The ether linkage in this compound is susceptible to cleavage under strong acidic conditions.

Cleavage Mechanisms

In the presence of strong, non-nucleophilic acids like concentrated sulfuric acid, this compound undergoes cleavage of the ether bond. nasa.gov The reaction is initiated by the protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). wikipedia.orgmasterorganicchemistry.com

Given the structure of this compound, the subsequent cleavage of the C-O bond can theoretically proceed via either an Sₙ1 or Sₙ2 mechanism. wikipedia.orgpressbooks.pub

Sₙ1 Mechanism: This pathway would involve the departure of the protonated pentafluorophenoxy group to form a primary carbocation (HOCH₂CH₂⁺). However, primary carbocations are highly unstable, making this pathway energetically unfavorable.

Sₙ2 Mechanism: This pathway involves the nucleophilic attack on one of the carbon atoms adjacent to the ether oxygen. In the case of an aryl alkyl ether, nucleophilic attack on the sp²-hybridized carbon of the aromatic ring is difficult. libretexts.org Therefore, the more plausible Sₙ2 pathway involves the attack of a nucleophile (such as a water molecule or the conjugate base of the acid) on the primary carbon of the ethanol (B145695) moiety. This would lead to the displacement of pentafluorophenol.

Considering the instability of the potential primary carbocation, the acid-catalyzed cleavage of this compound is most likely to proceed via an Sₙ2 mechanism . The final products of this reaction would be pentafluorophenol and ethylene glycol (if water is the nucleophile).

Table 2: Predicted Products of Acid-Catalyzed Cleavage of this compound

| Reactant | Acid Catalyst | Nucleophile | Products |

|---|

Base-Catalyzed Reactions

The reactivity of this compound in the presence of a base is centered around the acidity of the terminal hydroxyl group and the potential for nucleophilic attack.

Under basic conditions with aqueous potassium hydroxide (B78521), cleavage of the ether linkage to form pentafluorophenol has been observed. nasa.gov The mechanism likely involves the deprotonation of the terminal hydroxyl group to form an alkoxide. This alkoxide can then undergo an intramolecular nucleophilic attack on the carbon atom of the ethanol moiety adjacent to the ether oxygen, displacing the pentafluorophenoxide anion. The pentafluorophenoxide would then be protonated by water to yield pentafluorophenol.

Alternatively, the hydroxide ion can act as a nucleophile and attack the primary carbon of the ethanol group, leading to the displacement of the pentafluorophenoxide anion in an Sₙ2 reaction, similar to the acid-catalyzed mechanism but under basic conditions. The highly electron-withdrawing nature of the pentafluorophenyl ring makes the pentafluorophenoxide a relatively good leaving group.

When solid potassium hydroxide pellets are used instead of an aqueous solution, dehydrohalogenation products have been observed in related haloalkyl ethers, suggesting that under anhydrous basic conditions, elimination reactions might be favored if a suitable leaving group is present on the alkyl chain. nasa.gov For this compound itself, the primary reaction with a strong base like KOH is the formation of the corresponding potassium alkoxide. reddit.compatsnap.com

Table 3: Common Compound Names

| Compound Name |

|---|

| This compound |

| Pentafluorophenol |

| Ethylene |

| 2-Phenoxyethanol (B1175444) |

| Ethylene glycol |

| Potassium hydroxide |

Formation of Esters

The hydroxyl group of this compound can readily undergo esterification with various acylating agents to form the corresponding esters. This class of reactions is fundamental in organic synthesis for protecting hydroxyl groups or for modifying the physicochemical properties of the parent alcohol.

The synthesis of 2-(Pentafluorophenoxy)ethyl acetate (B1210297), the acetate ester of this compound, can be achieved through standard acetylation protocols. A common and effective method involves the reaction of the alcohol with acetic anhydride (B1165640). This reaction is typically catalyzed by a base, such as pyridine (B92270) or triethylamine, which also serves to neutralize the acetic acid byproduct formed during the reaction.

A typical laboratory procedure would involve dissolving this compound in a suitable solvent like dichloromethane (B109758) or pyridine, followed by the addition of acetic anhydride. The reaction mixture is stirred, often at room temperature, until completion, which can be monitored by techniques like thin-layer chromatography (TLC). The final product is then isolated through aqueous workup to remove the catalyst and byproducts, followed by purification, usually by column chromatography.

Table 1: General Conditions for Acetylation of this compound

| Reagent | Catalyst | Solvent | Temperature | Product |

|---|---|---|---|---|

| Acetic Anhydride | Pyridine or Triethylamine | Pyridine, Dichloromethane | 0°C to Room Temp. | 2-(Pentafluorophenoxy)ethyl acetate |

For the synthesis of 2-(Pentafluorophenoxy)ethyl trifluoroacetate (B77799), a more reactive acylating agent is generally employed due to the strong electron-withdrawing nature of the trifluoromethyl group. Trifluoroacetic anhydride (TFAA) is the reagent of choice for this transformation. The reaction with TFAA is significantly more rapid than with acetic anhydride and often proceeds to completion quickly at or below room temperature.

The trifluoroacetylation of this compound is typically performed in an inert solvent, such as dichloromethane or carbon tetrachloride. While the reaction can proceed without a catalyst, a base like pyridine can be used, particularly if the starting alcohol is part of a more complex molecule. The reaction is facile, and the resulting 2-(Pentafluorophenoxy)ethyl trifluoroacetate can be readily purified after an aqueous workup to remove trifluoroacetic acid and any catalyst used.

Table 2: Reagents for Trifluoroacetylation of this compound

| Reagent | Solvent | Catalyst (Optional) | Temperature | Product |

|---|---|---|---|---|

| Trifluoroacetic Anhydride (TFAA) | Dichloromethane, Carbon Tetrachloride | Pyridine | 0°C to Room Temp. | 2-(Pentafluorophenoxy)ethyl trifluoroacetate |

The mechanism of ester formation from this compound depends on the reagents used.

Acid-Catalyzed Esterification (Fischer-Speier Reaction) : When reacting with a carboxylic acid (e.g., acetic acid) in the presence of a strong acid catalyst (like sulfuric acid), the reaction follows the Fischer-Speier mechanism. The process begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol, this compound, then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by proton transfer and the elimination of a water molecule to form the ester. All steps in this mechanism are reversible.

Acylation with Anhydrides : When using an anhydride like acetic anhydride or TFAA, the mechanism does not require a strong acid catalyst. The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the oxygen of the this compound's hydroxyl group attacks one of the electrophilic carbonyl carbons of the anhydride molecule. This forms a tetrahedral intermediate, which then collapses, eliminating a carboxylate anion (acetate or trifluoroacetate) as a leaving group and forming the protonated ester. A base, if present, then deprotonates the ester to yield the final product and the corresponding ammonium (B1175870) salt.

Functional Group Transformations and Derivatives

Beyond esterification, the hydroxyl group of this compound can be converted into other functional groups, enabling the synthesis of a wider array of derivatives.

The hydroxyl group of this compound can be replaced by a halogen atom (e.g., chlorine, bromine) to synthesize halogenated analogues such as 1-chloro-2-(pentafluorophenoxy)ethane. Standard reagents for converting primary alcohols to alkyl halides are effective for this transformation.

For the synthesis of the corresponding chloride, thionyl chloride (SOCl₂) is a commonly used reagent. prepchem.comchemicalbook.commasterorganicchemistry.comyoutube.comyoutube.comlibretexts.orgyoutube.commasterorganicchemistry.comnih.gov The reaction is typically carried out in the presence of a base like pyridine, which neutralizes the HCl byproduct. libretexts.org The mechanism involves the alcohol attacking the sulfur atom of SOCl₂, followed by the displacement of a chloride ion. This forms an intermediate alkyl chlorosulfite, which then undergoes an Sₙ2 reaction where the previously displaced chloride ion attacks the carbon, leading to the alkyl chloride with the liberation of sulfur dioxide and HCl gases. libretexts.org

For the synthesis of the bromide analogue, phosphorus tribromide (PBr₃) is a suitable reagent. masterorganicchemistry.com The mechanism involves the alcohol's oxygen atom attacking the phosphorus atom, displacing a bromide ion. This bromide ion then acts as a nucleophile in an Sₙ2 reaction, attacking the carbon atom and displacing the oxygen, which leaves as part of a phosphorus-containing byproduct. masterorganicchemistry.com

Table 3: Reagents for Halogenation of this compound

| Target Compound | Reagent | Typical Conditions |

|---|---|---|

| 1-Chloro-2-(pentafluorophenoxy)ethane | Thionyl Chloride (SOCl₂) | With pyridine in an inert solvent |

| 1-Bromo-2-(pentafluorophenoxy)ethane | Phosphorus Tribromide (PBr₃) | In an inert solvent, often at 0°C |

The synthesis of carbonate derivatives, such as bis(2-(pentafluorophenoxy)ethyl) carbonate, involves forming a carbonate ester linkage from the alcohol. This can be accomplished through several methods.

One common approach is the reaction of the alcohol with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene (B27547) (bis(trichloromethyl) carbonate). nih.govreddit.comguidechem.com This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, to scavenge the HCl produced. The reaction proceeds by the alcohol attacking the carbonyl carbon of the phosgene molecule, displacing a chloride ion. The resulting chloroformate intermediate can then react with a second molecule of the alcohol to form the symmetrical carbonate.

Alternatively, transesterification offers a phosgene-free route. In this method, this compound can be reacted with a simple dialkyl carbonate, such as diethyl carbonate, in the presence of a basic or acid catalyst. shokubai.orggoogle.commdpi.comrsc.orgcetjournal.it By driving off the more volatile alcohol (ethanol in this case), the equilibrium can be shifted towards the formation of the desired bis(2-(pentafluorophenoxy)ethyl) carbonate. The synthesis of the analogous bis(2-phenoxyethyl)carbonate has been reported as a byproduct in reactions involving 2-phenoxyethanol and ethylene carbonate. rsc.org Highly activated carbonates like bis(pentafluorophenyl) carbonate can also be used as reagents to react with alcohols to form new carbonate derivatives. evitachem.comsigmaaldrich.com

Table 4: Methods for Carbonate Derivative Synthesis

| Method | Reagents | Catalyst/Base |

|---|---|---|

| Phosgenation | This compound, Phosgene or Triphosgene | Pyridine |

| Transesterification | This compound, Diethyl Carbonate | Basic or Acidic Catalyst |

| Activated Carbonate | This compound, Bis(pentafluorophenyl) carbonate | Base |

Advanced Applications in Chemical Sciences

Pharmaceutical and Agrochemical Intermediates

In the pharmaceutical and agrochemical sectors, 2-(Pentafluorophenoxy)ethanol serves as a specialized building block. chemimpex.com The incorporation of fluorine atoms into active ingredients is a widely recognized strategy to enhance the efficacy and pharmacokinetic properties of molecules. The pentafluorophenoxy group in this compound provides a reactive site for introducing fluorine into larger, more complex structures, making it a crucial component in the synthesis of modern therapeutic and crop protection agents. chemimpex.commdpi.com

Bioavailability, the proportion of a drug that enters the systemic circulation to have an active effect, is a critical factor in drug development. hilarispublisher.com Poorly soluble drug candidates often face significant bioavailability challenges, which can limit their therapeutic effectiveness. nih.gov Chemical modification and strategic formulation are key methods to overcome these limitations.

The use of intermediates like this compound is noted for its role in developing active ingredients with enhanced bioavailability. chemimpex.com The strategic introduction of fluorine can modify a drug's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com Fluorine's high electronegativity can influence molecular interactions and conformation, potentially improving a drug's ability to permeate biological membranes. mdpi.com

Table 1: Impact of Fluorine Substitution on Drug Properties

| Property | Effect of Fluorination | Consequence for Bioavailability |

|---|---|---|

| Metabolic Stability | The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it resistant to metabolic breakdown by enzymes like Cytochrome P450. alfa-chemistry.com | Increased metabolic stability leads to a longer half-life and a higher concentration of the active drug reaching systemic circulation. mdpi.comnih.gov |

| Lipophilicity | The introduction of fluorine atoms can increase the lipophilicity (fat-solubility) of a molecule. | Enhanced lipophilicity can improve the drug's ability to pass through lipid-rich cell membranes in the gastrointestinal tract, boosting absorption. wuxiapptec.com |

Fluorinated compounds are a cornerstone of modern medicinal chemistry, with fluorinated drugs representing a significant portion of newly approved pharmaceuticals. mdpi.com The unique properties of the fluorine atom allow medicinal chemists to fine-tune the biological activity and pharmacokinetic profiles of drug candidates. alfa-chemistry.com this compound serves as an important intermediate in the synthesis of these advanced fluorinated APIs. chemimpex.com

The development process involves incorporating the fluorinated moiety from the intermediate into the core structure of a new chemical entity. This modification is a strategic approach to address challenges such as poor metabolic stability or off-target effects. mdpi.com For example, Vericiguat, a drug used for heart failure, contains a fluorine atom that increases its metabolic stability and results in lower clearance. nih.gov Similarly, the design of Sotorasib, a cancer therapeutic, includes a fluorophenol residue to improve pharmacokinetic properties like oral bioavailability. nih.gov The synthesis of such complex molecules relies on the availability of versatile fluorinated building blocks. chemimpex.com

Polymer and Material Science

In the realm of material science, this compound is utilized in the creation of specialty polymers. chemimpex.com Its fluorinated structure is key to developing materials with superior properties, particularly for applications in demanding environments. chemimpex.com

Fluoropolymers are a class of polymers known for their exceptional characteristics, which are derived from the strength of the carbon-fluorine bond. pageplace.de These materials are integral to high-tech industries, including aerospace, automotive, and electronics. pageplace.de The synthesis of these polymers often involves the polymerization of fluorinated monomers, and intermediates like this compound can play a role in creating these specialized monomers. chemimpex.com

High-performance polymers are designed to withstand extreme conditions of temperature, pressure, and chemical exposure. Fluoropolymers are a prominent category of these materials due to their inherent thermal stability and chemical inertness. pageplace.de The synthesis of high-molecular-weight polymers is crucial for achieving the desired mechanical strength and durability suitable for demanding applications like food packaging or industrial components. mdpi.com The incorporation of fluorinated precursors contributes to achieving these high-performance characteristics. chemimpex.com

A defining feature of fluoropolymers is their outstanding resistance to chemical attack. holscot.com This property makes them ideal for applications involving contact with corrosive or hazardous substances. specialchem.com The fluorine atoms create a stable and low-energy surface that is non-reactive with most common chemicals, including strong acids, bases, and organic solvents. chemimpex.comholscot.com

The use of this compound as a precursor in polymer synthesis helps impart this enhanced chemical resistance. chemimpex.com The resulting fluorinated polymers maintain their structural integrity and performance even after prolonged exposure to harsh chemical environments, preventing degradation, swelling, or cracking. specialchem.com

Table 2: Chemical Resistance of Fluoropolymers vs. Other Common Polymers

| Chemical Agent | Fluoropolymers (e.g., FEP, PFA) | Polyethylene (HDPE) | Polymethyl Methacrylate (PMMA) |

|---|---|---|---|

| Strong Acids (e.g., Sulfuric Acid) | Excellent Resistance holscot.com | Excellent Resistance | Limited Resistance elveflow.com |

| Strong Bases (e.g., Sodium Hydroxide) | Excellent Resistance holscot.com | Excellent Resistance | Good Resistance |

| Polar Organic Solvents (e.g., Acetone) | Excellent Resistance holscot.com | Limited Resistance | Poor Resistance elveflow.com |

| Non-Polar Organic Solvents (e.g., Toluene) | Good to Excellent Resistance holscot.com | Limited Resistance | Soluble elveflow.com |

| Chlorinated Solvents (e.g., Chloroform) | Good to Excellent Resistance | Poor Resistance | Soluble |

This table provides a general comparison; specific resistance can vary based on factors like temperature, concentration, and specific polymer grade.

Contribution to Fluorinated Polymer Development

Improved Thermal Stability Profiles

The incorporation of the pentafluorophenoxy group into the ethanol (B145695) backbone significantly enhances the thermal stability of the resulting molecule, this compound. This increased stability is a known characteristic of fluorinated compounds, which are recognized for their chemical resistance and thermal robustness, making them suitable for applications in high-performance materials like specialty coatings and polymers. chemimpex.com The presence of the highly electronegative fluorine atoms on the phenyl ring strengthens the chemical bonds within the molecule, contributing to its superior thermal properties. chemimpex.com

Research into the thermal decomposition of this compound provides specific insights into its stability limits and breakdown pathways. In pyrolysis experiments conducted over alumina (B75360), the compound was observed to decompose into pentafluorophenol (B44920) and acetaldehyde (B116499) at temperatures of 300°C and 420°C. nist.gov This indicates a specific cleavage pattern under significant thermal stress. However, the compound demonstrated stability against certain chemical dehydration attempts at lower temperatures; for instance, heating with potassium acid sulfate (B86663) at 220°C did not result in dehydration, and the original alcohol was recovered. nist.gov

| Condition | Temperature | Outcome |

| Pyrolysis over Alumina | 300°C - 420°C | Decomposition into pentafluorophenol and acetaldehyde. nist.gov |

| Heating with Potassium Acid Sulfate | 220°C | No dehydration reaction; compound remained stable. nist.gov |

Exploration of Advanced Materials

The unique combination of a fluorinated aromatic ring and a reactive hydroxyl group makes this compound a valuable building block in the exploration of new materials with enhanced properties. chemimpex.com Its structure is conducive to creating polymers and formulations designed for high performance and durability. chemimpex.com

Low Surface Energy Materials

This compound serves as a key chemical intermediate in the research and development of materials with low surface energy. chemimpex.com Fluorinated polymers are widely utilized in industries for their ability to create surfaces with low surface energy, which imparts both hydrophobic (water-repellent) and lipophobic (oil-repellent) properties. adhesion.krspecialchem.com The principle behind this is the strategic packing of fluorinated side chains, such as those containing -CF3 groups, at the material's surface. adhesion.kr The incorporation of fluorinated monomers, like those derived from or analogous to this compound, into polymer backbones, such as acrylics for pressure-sensitive adhesives, has been shown to effectively reduce the surface energy of the final product. adhesion.kr This characteristic is highly sought after for applications requiring non-stick surfaces, moisture repellency, and resistance to soiling. adhesion.kr

Applications in Electronics and Advanced Manufacturing

The properties of this compound make it beneficial for applications in electronics and advanced manufacturing. chemimpex.com In the electronics sector, particularly in semiconductor manufacturing, the purity of chemical solvents is paramount. nbinno.com Ultra-pure solvents are essential for processes like cleaning semiconductor wafers and the deposition of organic layers in OLED displays, as even trace impurities can cause defects in microcircuitry. nbinno.comelectrochem.org While ethanol is used, specialized derivatives are sought for unique applications. nbinno.com A fluorinated compound like this compound offers the potential for a high-purity solvent with unique properties, such as enhanced thermal stability and specific solvency characteristics, that are advantageous for these precise and contamination-sensitive manufacturing processes. chemimpex.com

Surfactant Chemistry

In the field of surfactant chemistry, fluorinated compounds represent a class of high-performance materials with unique and powerful properties. Their structure, typically comprising a fluorinated, hydrophobic "tail" and a hydrophilic "head," allows them to be highly effective at reducing surface tension. researchgate.net

Development of Fluorinated Surfactants

This compound is a key precursor used in formulating advanced fluorinated surfactants. chemimpex.com Its molecular structure is ideally suited for this purpose, featuring a hydrophobic pentafluorophenoxy group and a hydrophilic ethanol head (-OCH2CH2OH). This amphiphilic nature allows it to function as a building block for surfactants that provide superior wetting and emulsifying properties. chemimpex.com These high-performance surfactants are valuable in the production of specialized coatings and cleaning agents. chemimpex.com Fluorinated surfactants are known to be more efficient at lowering the surface tension of aqueous solutions than their hydrocarbon counterparts and exhibit exceptional chemical and thermal stability. researchgate.net This robustness allows them to be used in harsh conditions where conventional surfactants would degrade. researchgate.net

Superior Wetting and Emulsifying Properties

Fluorinated surfactants are renowned for their exceptional ability to reduce surface tension, and this compound is a key ingredient in the formulation of such high-performance agents. gcms.czresearchgate.netnih.gov The presence of the pentafluorophenoxy group creates a molecule that is both hydrophobic and oleophobic at the fluorinated end, while the ethanol group provides hydrophilicity. This amphiphilic nature allows it to be highly effective at interfaces.

Fluorosurfactants can lower the surface tension of aqueous solutions to levels unattainable by traditional hydrocarbon-based surfactants, often reaching values as low as 16 dynes/cm. ictchemicals.com This drastic reduction in surface tension is the basis for superior wetting, allowing aqueous formulations to spread uniformly across low-energy surfaces like plastics and other polymers. coatingsworld.com

The table below illustrates typical performance metrics for fluorinated surfactants, providing context for the expected capabilities of formulations containing this compound.

| Property | Typical Value for Fluorosurfactants | Significance |

| Surface Tension | Can reduce to < 20 dynes/cm | Enables exceptional wetting on low-energy surfaces. ictchemicals.com |

| Contact Angle | Low angles on hydrophobic surfaces | Indicates uniform spreading and coverage of the liquid. biolinchina.comntnu.no |

| CMC | Typically low | Achieves maximum performance at minimal concentrations. locusingredients.com |

This interactive table provides generalized data for fluorinated surfactants to contextualize the performance of this compound.

Utility in High-Performance Coatings and Cleaning Agents

The powerful wetting and surface-leveling properties of surfactants derived from this compound make them valuable additives in high-performance coatings and industrial cleaning formulations. gcms.cz

In the coatings industry, fluorosurfactants are used as additives to prevent surface defects such as cratering and fish-eyes, and to ensure the uniform spread of the coating over various substrates. coatingsworld.com The chemical inertness and thermal stability conferred by the fluorine atoms mean these additives can be used in harsh curing conditions and contribute to the durability of the final coating. researchgate.netnih.gov They are employed in a range of applications, from architectural paints to specialized industrial coatings for metal and plastics. coatingsworld.com

In industrial and institutional cleaning agents, the ability of this compound-based surfactants to dramatically lower surface tension allows for the effective penetration and removal of soils from surfaces. dntb.gov.ua These formulations can efficiently lift and emulsify oils and greases, a key function in degreasing products. iranchembook.ir The stability of the fluorinated component ensures that the cleaning agents remain effective in chemically aggressive environments.

Analytical Chemistry Methodologies

In the realm of analytical chemistry, the detection of trace amounts of organic compounds often requires chemical modification to enhance their detectability. This process, known as derivatization, is crucial for achieving high sensitivity in techniques like gas chromatography.

Role as a Derivatization Reagent

While not as commonly cited as other reagents, the structure of this compound makes it a theoretically ideal derivatization reagent for trace analysis, particularly for compounds intended for analysis by Gas Chromatography with Electron Capture Detection (GC-ECD). Its utility stems from two key features: the reactive hydroxyl (-OH) group and the electron-capturing pentafluorophenyl group.

The hydroxyl group can be reacted with various functional groups in target analytes, such as carboxylic acids, to form stable ester derivatives. This reaction effectively "tags" the analyte molecule with the pentafluorophenoxyethyl moiety.

Derivatization is a technique used in GC to modify an analyte to improve its chromatographic behavior or detectability. researchgate.net For polar compounds like organic acids, which exhibit poor peak shape and volatility, esterification is a common derivatization strategy. researchgate.net By reacting the carboxylic acid with an alcohol such as this compound (typically after activation of the acid, for example, to an acyl chloride), a less polar and more volatile ester is formed. This 2-(Pentafluorophenoxy)ethyl ester would be more amenable to separation on standard GC columns.

The Electron Capture Detector (ECD) is a highly selective and sensitive detector used in gas chromatography. chromatographyonline.comwikipedia.org It is particularly responsive to compounds containing electronegative atoms, such as halogens. scioninstruments.commeasurlabs.com The detector operates by measuring a decrease in a constant current caused by the capture of electrons by electronegative analytes eluting from the GC column.

The pentafluorophenyl group is an exceptionally strong electrophore (electron-capturing group). gcms.cz By derivatizing an analyte with this compound, the resulting derivative acquires this highly electrophoric tag. Consequently, the derivative becomes extremely sensitive to the ECD, enabling the detection and quantification of the original analyte at ultra-trace levels (parts-per-billion or even parts-per-trillion). chromatographyonline.com This principle is the basis for the widespread use of other pentafluorinated reagents, such as pentafluorobenzyl bromide (PFBBr), in environmental and biomedical analysis. settek.comepa.gov

Organic acids are a primary target for this derivatization strategy. The general reaction scheme involves the esterification of the carboxylic acid group (-COOH) with the hydroxyl group of this compound.

Reaction Scheme:

R-COOH (Organic Acid) + HO-CH₂CH₂-O-C₆F₅ (this compound) → R-COO-CH₂CH₂-O-C₆F₅ (Derivatized Ester) + H₂O

This reaction typically requires a catalyst or prior activation of the carboxylic acid.

This process converts a polar, difficult-to-analyze organic acid into a volatile ester derivative that is highly detectable by GC-ECD. This approach could theoretically be extended to other analytes with suitable functional groups, such as phenols, allowing for their high-sensitivity analysis as well. researchgate.net

Improvement of Detection Sensitivity and Specificity

This compound serves as a valuable reagent in analytical chemistry, where it is utilized to enhance the sensitivity and specificity of detection methods for various compounds. chemimpex.com Its highly fluorinated structure is key to this application. The presence of five fluorine atoms on the phenyl ring makes it an excellent derivatizing agent for gas chromatography (GC), particularly with electron-capture detection (ECD).

Derivatization is a technique used to convert a compound that is difficult to detect or separate into a derivative that has properties more suitable for a given analytical method. When this compound is used to derivatize target analytes, it introduces a pentafluorophenoxy group, which is strongly electron-capturing. This significantly enhances the response of the detector, allowing for the detection of minute quantities of the substance of interest.

A study by Lin S-J, et al. (1999) described the creation of a new derivatization reagent, 2-(pentafluorophenoxy) ethyl 2-(piperidino) ethanesulfonate, for gas chromatography, highlighting the utility of the this compound backbone in creating reagents for sensitive analytical tests. This improved sensitivity is crucial in fields where trace-level detection is necessary.

Research Findings on Detection Enhancement

| Analytical Technique | Role of this compound | Outcome |

|---|---|---|

| Gas Chromatography (GC) with Electron-Capture Detection (ECD) | Derivatizing agent | Introduces an electron-capturing group to the analyte, significantly increasing detector response and sensitivity. chemimpex.com |

Environmental and Biological Sample Analysis

The enhanced detection capabilities afforded by this compound and its derivatives are particularly beneficial for the analysis of complex environmental and biological samples. chemimpex.com In these matrices, target analytes are often present at very low concentrations and are mixed with a multitude of interfering substances.

The use of this compound as a derivatizing agent helps to overcome these challenges. By tagging the analyte with the pentafluorophenoxy group, its signal is amplified, making it distinguishable from the background noise of the sample matrix. This allows for accurate quantification of trace contaminants in environmental samples like water or soil, and for the measurement of low-level biomarkers or drugs in biological fluids such as blood or urine. chemimpex.comnih.gov

For instance, a sensitive procedure for determining ethanol in biological samples involves converting it to acetaldehyde, which is then derivatized. nih.gov While this specific study used 2,4-dinitrophenylhydrazone, the principle of derivatization to enhance detection in biological matrices is a well-established practice where reagents like those derived from this compound are highly effective. nih.gov The ability to accurately measure minute amounts of substances is critical for environmental monitoring, toxicology studies, and clinical diagnostics. chemimpex.comresearchgate.net

Organic Synthesis Reagent and Solvent Properties

Beyond its role in analytical chemistry, this compound is a versatile compound in organic synthesis, acting as both a reagent and a specialized solvent. chemimpex.com Its unique structure, combining a reactive hydroxyl group, a flexible ethyl linker, and a stable, electron-withdrawing pentafluorophenyl group, imparts useful properties for the synthesis of complex molecules. chemimpex.com

Facilitation of Fluorinated Compound Synthesis

This compound is a key building block in the development of other fluorinated compounds. chemimpex.com The presence of the C6F5 group is a desirable feature in many advanced materials and pharmaceuticals due to the unique properties conferred by fluorine, such as increased thermal stability, chemical resistance, and altered biological activity. chemimpex.comcore.ac.uk

It can serve as an intermediate in multi-step syntheses. The hydroxyl group can be easily converted to other functional groups, allowing the pentafluorophenoxy moiety to be incorporated into larger molecular architectures. For example, it can be used in the synthesis of derivatives of pentafluorophenetole (C6F5OCH2CH2R), where the hydroxyl group is replaced by groups like chlorine or bromine, which can then undergo further reactions. nist.gov This makes it a valuable precursor for creating a range of fluorinated ethers and polymers. chemimpex.comnist.gov

Synthesis Pathways Involving this compound

| Reaction Type | Role of Compound | Product Type | Reference |

|---|---|---|---|

| Etherification | Starting material with ethylene (B1197577) glycol and hexafluorobenzene (B1203771) | This compound | nist.gov |

| Nucleophilic Substitution | Precursor for derivatives | Pentafluorophenetoles (C6F5OCH2CH2R) | nist.gov |

Role in Modern Medicinal Chemistry

The synthesis of fluorinated compounds is of paramount importance in modern medicinal chemistry, and reagents like this compound play a crucial role in this field. chemimpex.comdigitellinc.com The introduction of fluorine atoms or fluoroalkyl groups into drug candidates can profoundly influence their pharmacological properties.

Fluorination can enhance a molecule's:

Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic pathways, leading to a longer half-life of the drug in the body. digitellinc.com

Binding Affinity: The electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger and more specific interactions with biological targets like enzymes or receptors. digitellinc.com

Bioavailability: Fluorine substitution can increase the lipophilicity of a compound, which may improve its ability to cross cell membranes and be absorbed by the body. chemimpex.comdigitellinc.com

This compound serves as an important intermediate for incorporating the valuable pentafluorophenoxy group into potential drug molecules. chemimpex.com Its utility as a building block allows medicinal chemists to systematically modify lead compounds to optimize their efficacy and pharmacokinetic profiles. The development of novel fluorinated pharmaceuticals often relies on the availability of versatile fluorinated precursors like this compound. chemimpex.comdigitellinc.com

Future Research Directions and Perspectives

Novel Synthetic Pathways for Enhanced Efficiency

Future research will likely focus on developing more efficient and sustainable methods for synthesizing 2-(pentafluorophenoxy)ethanol. While traditional methods have been established, there is a continuous drive to improve yield, reduce byproducts, and utilize greener reagents and conditions. wjpmr.comkahedu.edu.in

Key areas of investigation could include:

Catalytic Approaches: Exploring new catalysts to improve the efficiency of the reaction between hexafluorobenzene (B1203771) and ethylene (B1197577) glycol. nist.gov This could involve the use of transition metal catalysts or organocatalysts to lower activation energies and improve selectivity.

Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound. Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters, potentially leading to higher yields and purity. acs.org

Biocatalysis: Investigating the use of enzymes or whole-cell systems for the synthesis. upubscience.com Biocatalytic methods can offer high selectivity and operate under mild conditions, aligning with the principles of green chemistry. uniovi.es

A comparative look at potential synthetic improvements is presented below:

| Synthetic Approach | Potential Advantages | Research Focus |

| Advanced Catalysis | Higher yields, improved selectivity, reduced reaction times. | Development of novel organometallic or phase-transfer catalysts. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reactor design and reaction conditions for continuous production. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Screening for and engineering of enzymes capable of catalyzing the desired transformation. |

Exploration of New Chemical Transformations

The reactivity of the hydroxyl group in this compound offers a platform for a wide range of chemical transformations, leading to the synthesis of novel fluorinated compounds. nist.gov

Future research is expected to explore:

Derivatization for Novel Monomers: Synthesizing new monomers for polymerization by modifying the hydroxyl group. For example, the creation of vinyl ethers or acrylates derived from this compound could lead to polymers with unique properties such as low surface energy and high thermal stability. nist.gov

Asymmetric Synthesis: Developing stereoselective reactions to produce chiral derivatives of this compound. These chiral building blocks are of significant interest in the pharmaceutical and agrochemical industries for the synthesis of enantiomerically pure active ingredients. researchgate.netmdpi.com

Click Chemistry: Utilizing the hydroxyl group as a handle for click chemistry reactions, such as the sulfur(VI) fluoride (B91410) exchange (SuFEx) reaction, to construct complex molecules with high efficiency and selectivity. acs.org

Development of Advanced Applications in Emerging Technologies

The unique properties imparted by the pentafluorophenoxy group make this compound and its derivatives attractive for use in a variety of advanced technologies. chemimpex.com

Potential future applications include:

Advanced Polymers and Materials: Incorporating this compound into polymers to create materials with enhanced chemical resistance, thermal stability, and specific optical or electronic properties for use in electronics and aerospace. chemimpex.commdpi.com

Pharmaceutical and Agrochemical Formulations: Using this compound as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals. The fluorine atoms can improve metabolic stability, bioavailability, and binding affinity of the final products. chemimpex.com

Functional Fluids and Lubricants: Developing high-performance lubricants and hydraulic fluids where the thermal and chemical stability of the pentafluorophenoxy group is advantageous.

Computational Chemistry and Theoretical Studies

Computational chemistry will play a crucial role in predicting the properties and reactivity of this compound and its derivatives, guiding experimental work and accelerating the discovery of new applications. nih.govresearchgate.net

Future theoretical studies could focus on:

Reaction Mechanism Elucidation: Using quantum chemical calculations to understand the mechanisms of reactions involving this compound, allowing for the optimization of reaction conditions.

Property Prediction: Employing molecular modeling and simulation to predict the physical and chemical properties of polymers and materials derived from this compound, such as solubility, thermal stability, and mechanical strength. researchgate.net This can help in designing materials with desired characteristics. mdpi.com

Structure-Activity Relationship (SAR) Studies: In the context of drug design, computational methods can be used to study the interaction of this compound derivatives with biological targets, aiding in the design of more potent and selective therapeutic agents. nih.gov

| Computational Technique | Application Area | Expected Outcome |

| Density Functional Theory (DFT) | Reaction mechanism studies. | Understanding transition states and reaction pathways for optimized synthesis. |

| Molecular Dynamics (MD) Simulations | Material property prediction. | Predicting bulk properties of polymers and guiding material design. |

| Quantitative Structure-Activity Relationship (QSAR) | Drug discovery. | Identifying key structural features for enhanced biological activity. |

Green Chemistry Approaches in Synthesis and Application

Adhering to the principles of green chemistry is a critical aspect of modern chemical research and industry. wjpmr.comkahedu.edu.in Future work on this compound will increasingly focus on sustainable practices.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. kahedu.edu.in

Use of Renewable Feedstocks: Exploring the possibility of deriving starting materials from renewable resources. upubscience.com

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, supercritical fluids, or ionic liquids. kahedu.edu.in The development of solvent-free reaction conditions is also a key goal. wjpmr.com

Degradable Products: Designing derivatives of this compound that are biodegradable or can be easily recycled after their intended use, contributing to a circular economy.

By focusing on these future research directions, the scientific community can unlock the full potential of this compound, leading to the development of new materials, technologies, and more sustainable chemical processes.

Q & A

Q. How can thermodynamic properties like vaporization enthalpy be experimentally determined for this compound?

- Methodological Answer : Use differential scanning calorimetry (DSC) or gas chromatography-headspace (GC-HS) under controlled conditions (e.g., 25–150°C). Computational methods like COSMO-RS predict ΔHvap by correlating with similar fluorinated ethanols (e.g., 2-phenoxyethanol: ΔHvap ≈ 58 kJ/mol) .

Q. How should researchers address contradictions in reported solubility data for this compound?

- Methodological Answer :

- Comparative Solubility Tests : Use shake-flask method in solvents (e.g., hexane, DMSO) at 25°C.

- Validation : Cross-check with Hansen solubility parameters (δD, δP, δH) and computational models (e.g., COSMOquick) .

- Documentation : Report pH, temperature, and purity thresholds to reconcile discrepancies .

Q. What computational modeling approaches are suitable for studying this compound’s electronic properties?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to analyze frontier orbitals (HOMO-LUMO gap ~5 eV).

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/organic matrices using GROMACS .

Q. How can this compound be applied in designing fluorinated surfactants or functional materials?

- Methodological Answer :

- Surfactant Synthesis : React with acryloyl chloride to form 2-(pentafluorophenoxy)ethyl acrylate, a precursor for low-surface-tension polymers (critical micelle concentration ~0.1 mM) .

- Nanocomposites : Incorporate into carbon nanotube matrices via sonication to enhance hydrophobicity (contact angle >120°) .

Q. What experimental strategies assess the photochemical stability of this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor absorbance changes (λmax ~270 nm) under UV irradiation (254 nm, 8 hours).

- EPR Spectroscopy : Detect radical intermediates (e.g., pentafluorophenoxy radicals) generated during photolysis .

Q. How do researchers evaluate the compound’s toxicity in biological systems?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.